

Spectroscopic Profile of 3-Phenyl-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: **3-Phenyl-1-indanone**

Cat. No.: **B102786**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenyl-1-indanone** (CAS No. 16618-72-7), a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Phenyl-1-indanone**.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.84	d	7.7	Ar-H
7.61	t	7.5	Ar-H
7.48	d	7.7	Ar-H
7.40	t	7.6	Ar-H
7.35-7.25	m	-	Ar-H (Phenyl group)
4.62	dd	7.9, 3.9	H-3
3.25	dd	19.3, 7.9	H-2a
2.72	dd	19.3, 3.9	H-2b

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
206.5	C=O (C-1)
153.8	Ar-C
142.1	Ar-C
135.9	Ar-C
135.0	Ar-CH
128.9	Ar-CH
128.1	Ar-CH
127.3	Ar-CH
126.8	Ar-CH
125.6	Ar-CH
123.9	Ar-CH
46.1	C-3
44.8	C-2

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
~3060	Aromatic C-H Stretch
~2925	Aliphatic C-H Stretch
~1715	C=O (Ketone) Stretch
~1605, 1495, 1455	Aromatic C=C Bending

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Proposed Fragment
208	$[M]^+$ (Molecular Ion)
179	$[M-CHO]^+$
178	$[M-HCHO]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **3-Phenyl-1-indanone** was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: 1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.

1H NMR Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-32 scans.

^{13}C NMR Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024-2048 scans.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **3-Phenyl-1-indanone** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.[\[1\]](#)

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 scans were co-added to obtain a high signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained on a mass spectrometer operating in Electron Ionization (EI) mode.[\[2\]](#)

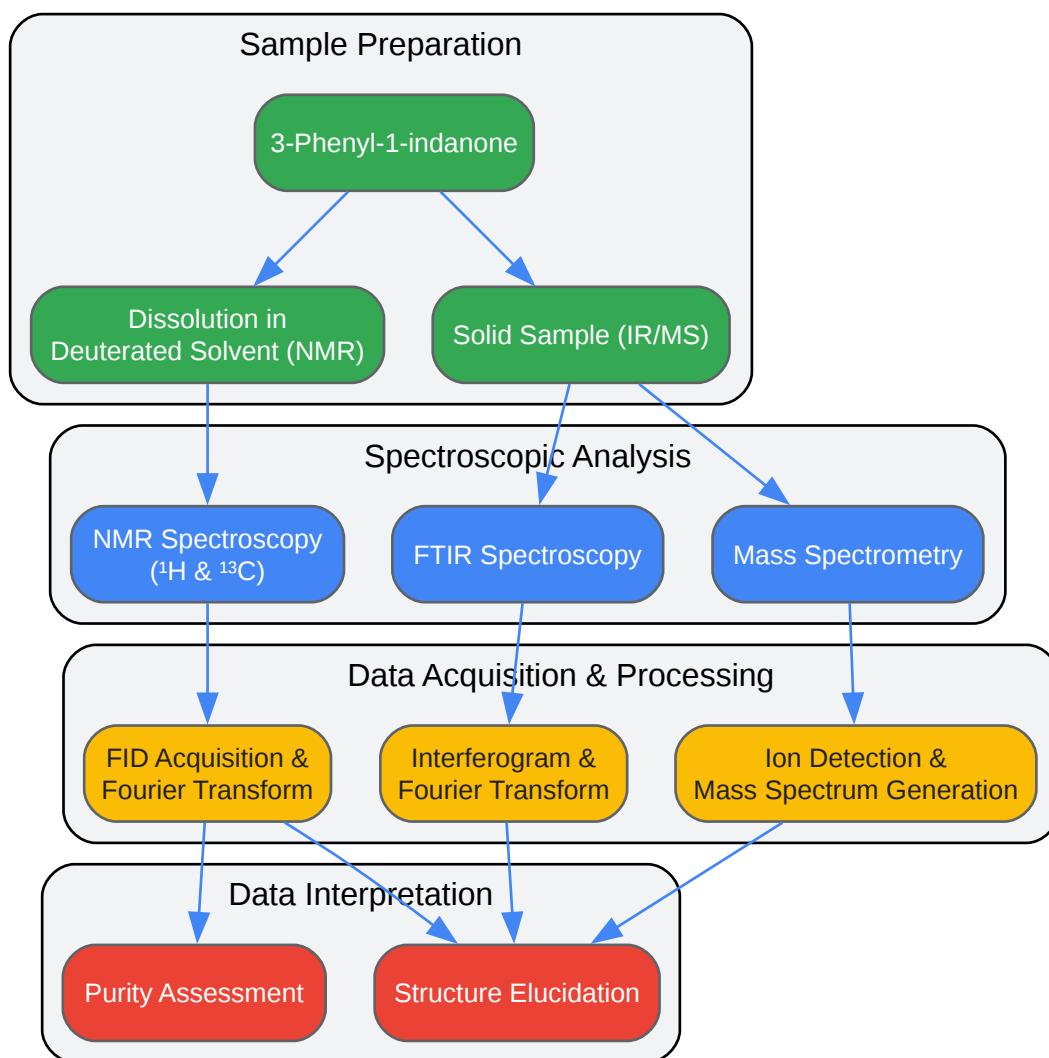
- Ionization Method: Electron Ionization (EI) at 70 eV.[\[3\]](#)
- Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography. The sample must be volatile to be analyzed by this method.[\[3\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Phenyl-1-indanone**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenyl-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102786#spectroscopic-data-of-3-phenyl-1-indanone-nmr-ir-mass-spec>]

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